Asn-pro-val-pabc-mmae tfa

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C63H97F3N10O15 |

|---|---|

Molekulargewicht |

1291.5 g/mol |

IUPAC-Name |

[4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1 |

InChI-Schlüssel |

YJEOYBSNSJPQHG-YMRSECHSSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Asn-Pro-Val-PABC-MMAE TFA: A Neutrophil Elastase-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

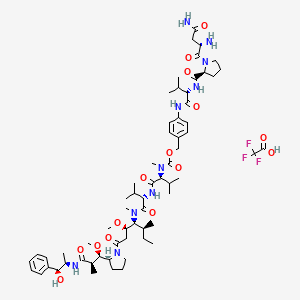

Asn-Pro-Val-PABC-MMAE TFA is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This advanced system incorporates a tripeptide sequence (Asn-Pro-Val) that is specifically designed to be cleaved by human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment. This targeted cleavage mechanism allows for the conditional release of the highly cytotoxic payload, monomethyl auristatin E (MMAE), at the site of the tumor, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with representative experimental protocols and workflows.

Chemical Structure and Properties

This compound is a complex molecule consisting of four key components: the Asn-Pro-Val tripeptide, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, the potent anti-mitotic agent MMAE, and a trifluoroacetic acid (TFA) salt.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₃H₉₇F₃N₁₀O₁₅ |

| Molecular Weight | 1291.50 g/mol [1] |

| CAS Number | 2893871-67-3[1] |

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Solubility | Specific quantitative solubility data in various solvents is not readily available in public literature. This information is typically provided on a batch-specific Certificate of Analysis from the supplier. |

| Stability | Recommended to be stored under conditions specified in the Certificate of Analysis. General peptide-drug conjugates can exhibit instability in plasma, and specific stability data for this compound would require experimental determination. |

| Purity | Purity is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and reported on the Certificate of Analysis. Representative chromatograms are not publicly available. |

Mechanism of Action

The therapeutic action of an ADC utilizing the Asn-Pro-Val-PABC-MMAE linker is a multi-step process designed for targeted drug delivery and release.

-

Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Enzymatic Cleavage: The Asn-Pro-Val tripeptide sequence of the linker is designed to be a substrate for human neutrophil elastase (HNE)[2]. HNE is a serine protease that can be present in the tumor microenvironment. Upon exposure to HNE, the enzyme cleaves the peptide linker.

-

Self-Immolation and Payload Release: Cleavage of the tripeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer. This self-immolative cascade results in the release of the unmodified, active MMAE payload into the vicinity of the tumor cells.

-

Cytotoxicity of MMAE: Once released, MMAE, a potent inhibitor of tubulin polymerization, can diffuse into the target cancer cells. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase, which ultimately leads to apoptosis (programmed cell death).

Signaling Pathway of MMAE-Induced Apoptosis

The cytotoxic effect of the released MMAE payload is mediated through the disruption of microtubule function, which triggers a cascade of events leading to apoptosis.

References

The Asn-Pro-Val Peptide: A Neutrophil Elastase-Cleavable Linker for Extracellular Payload Release in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker connecting the antibody to the cytotoxic payload is a critical determinant of the efficacy and safety of Antibody-Drug Conjugates (ADCs). While many ADCs rely on intracellular cleavage mechanisms within the target cancer cell, a compelling alternative strategy involves extracellular payload release within the tumor microenvironment. The Asn-Pro-Val (NPV) tripeptide linker exemplifies this approach, engineered for specific cleavage by neutrophil elastase, an enzyme abundant in inflamed tumor tissues. This technical guide provides an in-depth exploration of the role of the Asn-Pro-Val peptide in ADCs, its mechanism of action, and relevant experimental methodologies.

The Role of Asn-Pro-Val Peptide in ADCs: A Paradigm of Extracellular Cleavage

Unlike commonly employed linkers such as Val-Cit, which are substrates for lysosomal proteases like cathepsin B, the Asn-Pro-Val (NPV) peptide sequence is specifically recognized and cleaved by neutrophil elastase.[1][2] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released into the extracellular space in response to inflammation, a hallmark of the tumor microenvironment.[1] Elevated levels of neutrophil elastase in and around tumors make it a specific trigger for the release of the ADC's payload directly at the site of the malignancy, rather than requiring internalization of the ADC into the cancer cell.[1]

This extracellular cleavage strategy offers several potential advantages:

-

Broadened Target Scope: It enables the targeting of non-internalizing or poorly internalizing cell surface antigens on cancer cells.[]

-

Bystander Effect: The released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, enhancing the therapeutic effect.

-

Overcoming Internalization Resistance: It can bypass resistance mechanisms associated with impaired ADC internalization or lysosomal trafficking.

The Asn-Pro-Val linker is typically integrated into a larger linker structure that includes a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following the enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, active cytotoxic drug.[4][5]

Mechanism of Action and Signaling Pathway

The mechanism of action for an ADC employing an Asn-Pro-Val linker is a targeted, enzyme-driven process that occurs predominantly in the tumor microenvironment.

Quantitative Data Summary

While specific kinetic constants (kcat/Km) for the cleavage of the Asn-Pro-Val sequence by neutrophil elastase are not extensively reported in the public domain, the substrate specificity of neutrophil elastase has been studied. Neutrophil elastase typically cleaves after small, hydrophobic amino acids such as valine and alanine. The proline at the P2' position in the Asn-Pro-Val sequence likely influences the conformation of the peptide, contributing to its specificity for neutrophil elastase.

The stability of the linker is a critical parameter for any ADC. The following table provides a conceptual comparison of the stability of neutrophil elastase-cleavable linkers with the widely used cathepsin B-cleavable Val-Cit linker.

| Linker Type | Primary Cleavage Enzyme | Cleavage Location | Plasma Stability | Off-Target Cleavage Concerns |

| Asn-Pro-Val | Neutrophil Elastase | Extracellular (Tumor Microenvironment) | Generally high, but data is limited. One study reported a half-life of 35.3 hours in mouse plasma for an NPV-containing conjugate.[2] | Potential for cleavage at sites of inflammation other than tumors. |

| Val-Cit | Cathepsin B | Intracellular (Lysosomes) | High in human plasma, but can be susceptible to cleavage by carboxylesterases in rodent plasma, which can complicate preclinical studies.[1][6] | Can be cleaved by human neutrophil elastase, potentially leading to off-target toxicity.[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs. Below are representative protocols for the synthesis and evaluation of an ADC featuring an Asn-Pro-Val linker.

Synthesis of an Asn-Pro-Val-PABC-Payload Conjugate

The synthesis of a drug-linker construct such as Asn-Pro-Val-PABC-MMAE involves a multi-step process, typically starting with solid-phase peptide synthesis (SPPS) of the peptide linker, followed by solution-phase conjugation to the PABC spacer and the MMAE payload.

A. Solid-Phase Peptide Synthesis of Asn-Pro-Val:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).

-

Cleavage from Resin: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Conjugation to PABC-Payload:

-

Activation of PABC-Payload: The p-aminobenzyl alcohol (PAB-OH) is typically converted to a p-nitrophenyl carbonate derivative to activate it for reaction with the payload's amine group (e.g., MMAE).

-

Payload Conjugation: React the activated PABC derivative with the payload (e.g., MMAE) to form the PABC-payload intermediate.

-

Peptide Coupling: Couple the purified Asn-Pro-Val peptide to the PABC-payload intermediate using standard peptide coupling chemistry.

-

Final Purification: Purify the final Asn-Pro-Val-PABC-payload conjugate by RP-HPLC.

In Vitro Neutrophil Elastase Cleavage Assay

This assay evaluates the susceptibility of the Asn-Pro-Val linker to cleavage by human neutrophil elastase.

-

Materials:

-

ADC with Asn-Pro-Val linker

-

Human neutrophil elastase (commercially available)

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

HPLC-MS system

-

-

Procedure:

-

Incubate the ADC (e.g., at 5 µM) in the assay buffer at 37°C.[7]

-

Initiate the reaction by adding human neutrophil elastase to a final concentration of, for example, 20-60 nM.[7]

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Analyze the samples by HPLC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.[2]

-

A control reaction with heat-inactivated enzyme should be included to account for any non-enzymatic degradation.[2]

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.

-

Materials:

-

ADC with Asn-Pro-Val linker

-

Human and/or mouse plasma

-

Assay buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

HPLC-MS system

-

-

Procedure:

-

Incubate the ADC at a specific concentration in plasma (e.g., 90% plasma) at 37°C.[2]

-

At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the mixture.

-

Precipitate plasma proteins by adding a multiple volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC-MS to quantify the amount of intact ADC and any released payload. The half-life (t1/2) of the ADC in plasma can then be calculated.[2]

-

Conclusion

The Asn-Pro-Val peptide linker represents a sophisticated and targeted approach in ADC design, harnessing the specific enzymatic activity of neutrophil elastase within the tumor microenvironment for extracellular payload release. This strategy expands the repertoire of targetable antigens and offers a potential solution to overcome some of the limitations of intracellularly cleaved linkers. A thorough understanding of its cleavage kinetics, plasma stability, and careful optimization of the overall ADC construct are paramount to realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs incorporating this innovative linker technology.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Asn-Pro-Val-PABC-MMAE TFA for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Asn-Pro-Val-PABC-MMAE TFA, a potent linker-payload combination designed for the synthesis of next-generation Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, a step-by-step synthesis protocol, and the underlying mechanism of action, supported by data and visualizations to facilitate its application in cancer research and drug development.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is an advanced drug-linker construct featuring a neutrophil elastase-cleavable peptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form ensures improved handling and stability.

The unique Asn-Pro-Val tripeptide sequence is designed to be selectively cleaved by neutrophil elastase, an enzyme that is often upregulated in the tumor microenvironment[1][2]. This targeted cleavage mechanism allows for the specific release of the MMAE payload in the vicinity of cancer cells, minimizing systemic toxicity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the linker-drug is essential for successful ADC development, from conjugation to formulation.

| Property | Value | Reference |

| Molecular Formula | C63H97F3N | --INVALID-LINK-- |

| Molecular Weight | 1291.50 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic Technical Data |

| Purity (HPLC) | >95% | Generic Technical Data |

| Solubility | Soluble in DMSO, DMF, DCM | Generic Technical Data |

| Storage | Store at -20°C, protected from light and moisture | --INVALID-LINK-- |

Mechanism of Action

The therapeutic effect of an ADC synthesized with this compound is a multi-step process that culminates in the targeted destruction of cancer cells.

Caption: Mechanism of action of an Asn-Pro-Val-PABC-MMAE based ADC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of an ADC using this compound.

ADC Synthesis Workflow

The synthesis of a cysteine-linked ADC involves a series of controlled chemical reactions.

Caption: General workflow for the synthesis of a cysteine-linked ADC.

Detailed Protocol for Cysteine-Based Conjugation

This protocol is adapted for a standard laboratory-scale synthesis.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

-

Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5) using a desalting column.

-

-

Antibody Reduction:

-

Add a 10-20 molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove the excess reducing agent.

-

-

Drug-Linker Preparation:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 5-10 molar excess of the dissolved drug-linker to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

-

Assess the purity and aggregation state by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Procedure:

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, free MMAE, and a non-targeting control ADC.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Procedure:

-

Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Expected Experimental Data

While specific data for an ADC synthesized with this compound is not publicly available, the following tables present expected outcomes based on similar MMAE-based ADCs.

Table 1: Expected ADC Characterization Data

| Parameter | Expected Value | Method |

| Average DAR | 3.5 - 4.0 | HIC-HPLC |

| Purity | >95% | SEC-HPLC |

| Monomer Content | >98% | SEC-HPLC |

| Endotoxin Level | < 1 EU/mg | LAL Assay |

Table 2: Expected In Vitro Cytotoxicity Data

| Cell Line | ADC IC50 (nM) | Free MMAE IC50 (nM) |

| Antigen-Positive | 0.1 - 10 | 0.01 - 1 |

| Antigen-Negative | >1000 | 0.01 - 1 |

Table 3: Expected In Vivo Efficacy Data

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| ADC (1 mg/kg) | 40 - 60 |

| ADC (3 mg/kg) | 70 - 90 |

| ADC (10 mg/kg) | >90 (potential for tumor regression) |

Conclusion

This compound represents a promising linker-payload for the development of highly targeted and effective antibody-drug conjugates. Its unique neutrophil elastase-cleavable linker offers a sophisticated mechanism for tumor-specific drug release. The provided technical information and protocols serve as a valuable resource for researchers aiming to harness the potential of this advanced ADC technology in the fight against cancer. Further studies are warranted to fully elucidate the in vivo performance and therapeutic window of ADCs synthesized with this novel linker-drug.

References

Neutrophil Elastase-Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While traditional ADC linkers are designed for cleavage within the lysosomal compartment of cancer cells, there is growing interest in linkers that can be cleaved by enzymes present in the tumor microenvironment (TME). Neutrophil elastase (NE), a serine protease abundant in the TME of many solid tumors, presents a unique opportunity for targeted drug release. This technical guide provides an in-depth overview of NE-cleavable ADC linkers, covering their design, synthesis, and evaluation.

Mechanism of Action: Leveraging the Tumor Microenvironment

Neutrophil elastase is released by tumor-infiltrating neutrophils and contributes to tumor progression, invasion, and metastasis. The presence of active NE in the TME can be exploited for the selective cleavage of ADC linkers, leading to the extracellular release of the cytotoxic payload. This mechanism offers several potential advantages, including the ability to kill antigen-negative cancer cells in the vicinity of the target cells (bystander effect) and overcome some mechanisms of resistance to traditional ADCs.

A critical aspect of this approach is the design of linkers that are stable in systemic circulation to prevent premature drug release and its associated toxicities, yet are efficiently cleaved by NE upon reaching the tumor.

Design and Substrate Specificity of NE-Cleavable Linkers

The design of NE-cleavable linkers hinges on incorporating peptide sequences that are specifically recognized and hydrolyzed by the enzyme. Neutrophil elastase is a serine protease with a preference for small, aliphatic amino acid residues such as valine, alanine, and isoleucine in the P1 position of the substrate.

One of the most well-studied NE-cleavable sequences for drug delivery applications is the tripeptide Asp-Pro-Val (DPV) or Asn-Pro-Val (NPV) .[1][2] The natural L-configuration of the valine residue at the P1 position is crucial for efficient cleavage and payload release.[3]

In contrast, the commonly used cathepsin B-cleavable linker, valine-citrulline (Val-Cit) , has been shown to be susceptible to premature cleavage by neutrophil elastase.[4][5] This off-target cleavage can lead to neutropenia, a dose-limiting toxicity observed with some Val-Cit-containing ADCs.[1] To circumvent this, NE-resistant linkers have been developed. For instance, replacing the P2 valine in the Val-Cit linker with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker renders it resistant to NE-mediated degradation while maintaining its susceptibility to intracellular cleavage.[4]

The general structure of a neutrophil elastase-cleavable ADC linker typically consists of the NE-sensitive peptide sequence coupled to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC) . Upon cleavage of the peptide by NE, the PABC spacer spontaneously decomposes to release the active drug.

Quantitative Data Summary

The following tables summarize key quantitative data for various NE-cleavable and related ADC linkers.

Table 1: In Vitro Cytotoxicity of Small Molecule Drug Conjugates (SMDCs) with NE-Cleavable Linkers [3]

| Compound | Target | Payload | Linker | Cell Line | IC50 without NE (nM) | IC50 with 20 nM NE (nM) |

| SMDC 2 | αvβ3 integrin | Camptothecin analog | Asp-Pro-Val | 786-O | >1000 | 15.3 |

| SMDC 3 | αvβ3 integrin | CDK-9 inhibitor | Asp-Pro-Val | HT-29 | >1000 | 2.8 |

| SMDC 4 | αvβ3 integrin | MMAE | Asp-Pro-Val | NCI-H292 | >1000 | 0.7 |

| SMDC 5 | αvβ3 integrin | KSP inhibitor | Asp-Pro-Val | NCI-H69 | >1000 | 4.1 |

| SMDC 6 | αvβ3 integrin | Camptothecin analog | Asn-Pro-Val | MX-1 | >1000 | 9.7 |

Table 2: Neutrophil Elastase Cleavage of SMDC Linkers [3]

| Compound | NE Concentration | Incubation Time (min) | % Cleavage |

| SMDC 2 | 20 nM | 60 | ~100% |

| SMDC 2 | 40 nM | 60 | ~100% |

| SMDC 2 | 60 nM | 60 | ~100% |

| SMDC 3 | 20 nM | 60 | ~100% |

| SMDC 3 | 40 nM | 60 | ~100% |

| SMDC 3 | 60 nM | 60 | ~100% |

| SMDC 4 | 20 nM | 60 | ~100% |

| SMDC 4 | 40 nM | 60 | ~100% |

| SMDC 4 | 60 nM | 60 | ~100% |

Table 3: Plasma Stability of ADC Linkers

| Linker Type | ADC Construct | Species | Stability Metric | Value | Reference |

| Val-Cit-PABC | Trastuzumab-MMAE | Mouse | Half-life | Relatively unstable | [6] |

| OHPAS Linker | Trastuzumab-MMAE | Mouse | Half-life | Stable | [6] |

| EGCit Linker | Anti-HER2 ADC | Mouse, Monkey, Human | Plasma Stability | Significantly increased vs. Val-Cit | [4] |

Experimental Protocols

Synthesis of a Neutrophil Elastase-Cleavable Linker (Conceptual Protocol)

Materials:

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

p-Aminobenzyl alcohol (PABOH)

-

Payload with a reactive group for conjugation to PABC (e.g., a carbamate)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

HPLC for purification

Procedure:

-

Resin Loading: The C-terminal amino acid (Fmoc-Val-OH) is attached to the 2-CTC resin.

-

Peptide Elongation (Iterative Cycles):

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Asp(OtBu)-OH) is activated with a coupling reagent and coupled to the free N-terminus of the growing peptide chain in the presence of a base.

-

-

Coupling of the PABC Spacer: After the final deprotection step, p-aminobenzyl alcohol is coupled to the N-terminus of the peptide.

-

Payload Conjugation: The cytotoxic payload is conjugated to the hydroxyl group of the PABC spacer.

-

Cleavage and Deprotection: The completed linker-payload construct is cleaved from the resin, and the side-chain protecting groups (e.g., OtBu on Asp) are removed using a cleavage cocktail.

-

Purification: The crude product is purified by reverse-phase HPLC.

In Vitro Neutrophil Elastase Cleavage Assay[3]

Objective: To determine the susceptibility of an ADC or SMDC linker to cleavage by human neutrophil elastase.

Materials:

-

ADC or SMDC test compound

-

Human Neutrophil Elastase (NE)

-

Assay Buffer: 150 mM NaCl, 10 mM CaCl2, 0.05% BSA

-

Acetonitrile (ACN)

-

HPLC-MS system

Procedure:

-

Prepare a 5 µM solution of the test compound in the assay buffer (final DMSO concentration should be low, e.g., 0.5%).

-

Initiate the reaction by adding human NE to final concentrations of 20, 40, and 60 nM. Include a control with no NE.

-

Incubate the reaction vials for 1 hour at 37°C.

-

Stop the enzymatic reaction by adding an equal volume of 50% ACN to precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to determine the concentrations of the intact test compound and the cleaved metabolite (payload).

In Vitro Cytotoxicity Assay[3]

Objective: To assess the cytotoxicity of an ADC or SMDC in the presence and absence of neutrophil elastase.

Materials:

-

Cancer cell lines

-

ADC or SMDC test compound

-

Free payload (as a positive control)

-

Human Neutrophil Elastase (NE)

-

Cell culture medium and supplements

-

MTT or other cell viability reagent

-

Plate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and the free payload.

-

Treat the cells with the compounds in the presence or absence of 20 nM NE.

-

Incubate the cells for 72 hours.

-

Assess cell viability using an MTT assay or a similar method.

-

Determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from different species.

Materials:

-

ADC construct

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS system

Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

-

Immediately quench the reaction by diluting the aliquot in cold PBS.

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.

-

Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the half-life.

Visualizations

Caption: Mechanism of action for an ADC with a neutrophil elastase-cleavable linker in the TME.

Caption: General experimental workflow for the development and evaluation of NE-cleavable ADCs.

Conclusion

Neutrophil elastase-cleavable linkers represent a promising strategy in ADC design, offering the potential for targeted drug delivery and activation within the tumor microenvironment. The development of these linkers requires a thorough understanding of NE substrate specificity to ensure efficient cleavage at the tumor site while maintaining stability in circulation. The protocols and data presented in this guide provide a framework for the synthesis, evaluation, and optimization of NE-cleavable ADCs. Further research into novel NE-cleavable peptide sequences and linker technologies will continue to advance this exciting area of cancer therapy.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Extracellular Cleavage Mechanism of the Asn-Pro-Val Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the extracellular cleavage mechanism of the Asparagine-Proline-Valine (Asn-Pro-Val or NPV) peptide linker. This linker is a critical component in the design of targeted therapeutics, such as small molecule-drug conjugates (SMDCs), enabling the controlled release of potent payloads in specific disease microenvironments. This document details the enzymatic basis of NPV linker cleavage, presents available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the key processes.

Core Cleavage Mechanism: Neutrophil Elastase-Mediated Hydrolysis

The extracellular cleavage of the Asn-Pro-Val linker is primarily mediated by human neutrophil elastase (HNE) , a serine protease.[1][2][3] HNE is predominantly found in the azurophilic granules of neutrophils and is released into the extracellular space in response to inflammatory signals or infections, which are often hallmarks of the tumor microenvironment.[4] High levels of HNE in primary tumors and metastatic sites have been correlated with poor prognosis in various solid tumors.[4]

The specificity of HNE for the NPV sequence is rooted in the enzyme's substrate preferences. HNE typically cleaves peptide bonds C-terminal to small, aliphatic amino acids in the P1 position of the substrate. Valine (Val) is a preferred residue at this P1 position. The presence of a Proline (Pro) at the P2 position is also favorable for recognition and cleavage by HNE.

Upon cleavage of the peptide bond between Proline and Valine, a cascade of events is initiated, leading to the release of the conjugated drug, often through a self-immolative spacer. A common strategy involves the use of a p-aminobenzyl carbamate (B1207046) (PABC) spacer. The cleavage of the NPV linker triggers a 1,6-elimination reaction of the PABC moiety, which in turn liberates the active drug.[5]

Quantitative Data on NPV Linker Cleavage

| Parameter | Conjugate/Substrate | Cell Line | Neutrophil Elastase (NE) Concentration | Value | Reference |

| IC_50 | cyclo(DKP-RGD)-NPV-Paclitaxel | 786-O (human renal cell carcinoma) | 50 nM | 19.6 ± 4.1 nM | [6] |

| IC_50 | cyclo(DKP-RGD)-NPV-Paclitaxel | 786-O (human renal cell carcinoma) | Absent | >5000 nM | [6] |

| % Cleavage | SMDC Compound 2 | N/A (Biochemical Assay) | 20 nM | >80% at ~30 min | [7][8] |

| % Cleavage | SMDC Compound 3 | N/A (Biochemical Assay) | 20 nM | ~70% at 60 min | [7][8] |

| % Cleavage | SMDC Compound 4 | N/A (Biochemical Assay) | 20 nM | ~90% at 60 min | [7][8] |

| % Cleavage | SMDC Compound 5 | N/A (Biochemical Assay) | 20 nM | >80% at ~15 min | [7][8] |

| % Cleavage | SMDC Compound 6 | N/A (Biochemical Assay) | 20 nM | ~80% at 60 min | [7][8] |

Experimental Protocols

In Vitro Neutrophil Elastase Cleavage Assay with HPLC Analysis

This protocol outlines a method to quantify the cleavage of an NPV-containing conjugate by neutrophil elastase, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

NPV-linker-drug conjugate

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

-

Quenching Solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the NPV-linker-drug conjugate in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

-

Reconstitute and dilute HNE in Assay Buffer to the desired working concentration (e.g., 20-100 nM).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the NPV-linker-drug conjugate solution with the HNE solution. A typical reaction volume is 100 µL.

-

Include a negative control with the conjugate in Assay Buffer without HNE.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to an equal volume of Quenching Solution. This will stop the enzymatic activity and precipitate the enzyme.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a specific wavelength for the drug molecule if it has a chromophore).

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact conjugate and the released drug/cleavage products based on their retention times (previously determined with standards).

-

Calculate the percentage of cleavage at each time point by comparing the peak area of the intact conjugate to the sum of the peak areas of the intact conjugate and the cleavage products.

-

Mass Spectrometry Analysis of Cleavage Products

This protocol provides a general workflow for identifying the cleavage products of an NPV-linker conjugate using mass spectrometry (MS).

Materials:

-

Products from the in vitro cleavage assay (quenched reaction mixture)

-

Mass spectrometer (e.g., LC-MS/MS system)

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation:

-

The supernatant from the quenched cleavage reaction can be directly analyzed or further purified using SPE to remove salts and other interfering components.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the components using a suitable HPLC gradient.

-

The eluent is directed into the mass spectrometer.

-

-

Mass Spectrometry:

-

Acquire mass spectra in full scan mode to detect the molecular ions of the intact conjugate, the cleaved linker-ligand fragment, and the released drug.

-

Perform tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns.

-

-

Data Analysis:

-

Compare the observed masses of the parent ions with the theoretical masses of the expected products.

-

Analyze the fragmentation patterns from the MS/MS spectra to confirm the identity of the cleavage products. This can verify that cleavage occurred at the expected Pro-Val bond.

-

Conclusion

The Asn-Pro-Val linker represents a valuable tool in the development of targeted therapies, offering selective payload release in the presence of extracellular neutrophil elastase. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers working with this and similar protease-cleavable linker systems. Further investigation into the precise kinetic parameters of the NPV-HNE interaction will continue to refine the design and application of these sophisticated drug delivery platforms.

References

- 1. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin-Targeted Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN115996756A - Elastase substrate peptide linker immunoconjugates and uses thereof - Google Patents [patents.google.com]

- 4. US20220125934A1 - Linkers - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]

Asn-Pro-Val-PABC-MMAE TFA: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, Asn-Pro-Val-PABC-MMAE TFA, for research use. This document details its chemical properties, synthesis, and experimental applications, with a focus on quantitative data and detailed protocols to support drug development professionals.

Core Compound Data

This compound is a potent ADC linker used in the synthesis of antibody-drug conjugates.[1][2] It comprises a neutrophil elastase-sensitive peptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the cytotoxic agent monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form aids in its stability and solubility.

| Property | Value | Source |

| Product Name | This compound | MedchemExpress |

| Catalog Number | HY-144629 | MedchemExpress |

| Molecular Formula | C63H97F3N10O15 | [3] |

| Molecular Weight | 1291.50 g/mol | [3] |

| CAS Number | 2893871-67-3 | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (as determined by HPLC) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

| Storage Conditions | -20°C, sealed, away from moisture and light | [4] |

Synthesis and Conjugation Workflow

The synthesis of Asn-Pro-Val-PABC-MMAE and its subsequent conjugation to a monoclonal antibody (mAb) is a multi-step process. The general workflow involves solid-phase peptide synthesis of the Asn-Pro-Val tripeptide, followed by solution-phase coupling to the PABC-MMAE moiety. The terminal functional group is then modified for antibody conjugation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and evaluation of similar ADC linkers and the specific procedures outlined for Asn-Pro-Val-PABC-MMAE.

Synthesis of Asn-Pro-Val-PABC-MMAE

This protocol describes a generalized approach for the synthesis of the peptide-linker conjugate.

-

Solid-Phase Peptide Synthesis (SPPS) of Asn-Pro-Val:

-

The tripeptide is assembled on a pre-loaded Wang resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

The amino acids are sequentially coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF (dimethylformamide) between each coupling step.

-

-

Cleavage from Resin:

-

The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

-

-

Coupling to PABC-MMAE:

-

The cleaved and purified tripeptide is coupled to the pre-synthesized PABC-MMAE moiety in a solution phase reaction.

-

Standard peptide coupling reagents are used to facilitate the formation of the amide bond.

-

-

Purification:

-

The final drug-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the product are confirmed by mass spectrometry and analytical HPLC.

-

Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody.

-

Antibody Reduction:

-

The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups.

-

A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is used in a controlled manner to achieve the desired drug-to-antibody ratio (DAR).

-

-

Conjugation Reaction:

-

The maleimide-activated Asn-Pro-Val-PABC-MMAE is added to the reduced antibody solution.

-

The reaction proceeds via a Michael addition between the thiol groups on the antibody and the maleimide (B117702) group on the linker, forming a stable thioether bond.

-

-

Purification of the ADC:

-

The resulting ADC is purified from unconjugated linker and antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

The final ADC product is characterized for its DAR, purity, and aggregation state.

-

Mechanism of Action and Signaling Pathways

The Asn-Pro-Val-PABC-MMAE linker is designed for dual release of the MMAE payload, both intracellularly and extracellularly, through cleavage by neutrophil elastase.

Extracellular Release and Bystander Effect

In the tumor microenvironment, neutrophils can release neutrophil elastase, which can cleave the Asn-Pro-Val sequence of the ADC that has accumulated at the tumor site. This extracellular release of MMAE can then exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen.

Intracellular Trafficking and Payload Delivery

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Within the lysosome, proteases, potentially including cathepsins or internalized neutrophil elastase, cleave the linker, leading to the release of MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Conclusion

This compound is a versatile ADC linker that offers the potential for both targeted intracellular drug delivery and a bystander effect through extracellular payload release. The information and protocols provided in this guide are intended to facilitate the research and development of novel antibody-drug conjugates utilizing this innovative linker technology. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.

References

Technical Guide: Certificate of Analysis for a Val-Cit-PABC-MMAE ADC Linker-Payload

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the typical data and methodologies associated with a Certificate of Analysis (CofA) for a cleavable linker-payload system used in antibody-drug conjugates (ADCs). While the specific peptide sequence "Asn-Pro-Val" is not standard in publicly documented ADCs, this guide will focus on the widely used and structurally similar Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PABC-MMAE) linker-payload. The analytical principles and protocols described herein are directly applicable to the characterization of such complex bioconjugate precursors.

This document details the key quality attributes, the experimental protocols used to measure them, and the underlying mechanisms of action that drive the therapeutic strategy.

Representative Certificate of Analysis

The following table summarizes the typical specifications for a batch of MC-VC-PABC-MMAE. These parameters are critical for ensuring the identity, purity, and quality of the material before its conjugation to a monoclonal antibody.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity by Mass Spectrometry | Conforms to the theoretical mass ± 1 Da (1316.63 g/mol ) | 1316.5 g/mol | ESI-MS |

| Purity by RP-HPLC | ≥ 95.0% | 98.2% | Reversed-Phase HPLC |

| Solubility | Soluble in DMSO | Conforms | Visual Inspection |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC) |

Mechanism of Action and Signaling Pathway

Antibody-drug conjugates utilizing a VC-PABC-MMAE system function through a multi-step, targeted delivery process. The ultimate goal is to release the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), inside the target cancer cell. MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[1]

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[2] Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis. The resulting vesicle traffics to the lysosome, an organelle containing various proteolytic enzymes, such as Cathepsin B.[2][] The acidic environment and the presence of these enzymes lead to the cleavage of the Valine-Citrulline (Val-Cit) linker.[1][4] This cleavage initiates the collapse of the PABC self-immolative spacer, which in turn releases the active MMAE payload into the cytoplasm.[5]

Once free, MMAE binds to tubulin, disrupting microtubule dynamics. This interference prevents the formation of the mitotic spindle, which is essential for cell division, causing the cell to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2]

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Asn-Pro-Val-PABC-MMAE TFA to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the drug-linker, Asn-Pro-Val-PABC-MMAE TFA, to monoclonal antibodies (mAbs). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The protocol covers the preparation of the antibody, the conjugation reaction, and the purification and characterization of the resulting ADC.

The Asn-Pro-Val-PABC-MMAE linker combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a specific peptide sequence (Asn-Pro-Val) designed for cleavage by certain proteases, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a maleimide (B117702) group for attachment to the antibody.[1][2] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by directing it specifically to antigen-expressing tumor cells.[3][]

Principle of Conjugation

The conjugation of Asn-Pro-Val-PABC-MMAE to a monoclonal antibody is primarily achieved through the reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody.[1] These thiol groups are typically generated by the selective reduction of the interchain disulfide bonds of the mAb.[5] This method allows for a controlled number of drug-linker molecules to be attached to each antibody, resulting in a defined drug-to-antibody ratio (DAR).[6] An average DAR of around 4 is often targeted.[7][8]

Experimental Protocols

This section details the step-by-step procedure for the conjugation of this compound to a monoclonal antibody.

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

-

Quenching Reagent: N-acetylcysteine

-

Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Purification Columns: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Antibody Preparation and Reduction

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

-

Reduction of Disulfide Bonds:

Drug-Linker Preparation

-

Allow the this compound vial to warm to room temperature before opening.

-

Dissolve the required amount of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

Conjugation Reaction

-

Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP from the reduced antibody solution using a desalting column pre-equilibrated with Reaction Buffer.

-

Addition of Drug-Linker:

-

Calculate the volume of the Asn-Pro-Val-PABC-MMAE stock solution needed to achieve the desired molar excess (e.g., a 5 to 8-fold molar excess over the antibody).[1]

-

Add the drug-linker solution to the reduced antibody solution dropwise while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v).[1]

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.[1]

-

Quenching: Stop the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)

-

Size-Exclusion Chromatography: Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 (or similar) size-exclusion chromatography column.

-

Elution: Elute the ADC with a suitable storage buffer, such as PBS (pH 7.4).

-

Fraction Collection: Collect the fractions containing the purified ADC, which typically elute in the void volume.

-

Concentration and Storage: Pool the ADC-containing fractions and concentrate if necessary. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

After purification, it is crucial to characterize the ADC to determine its key quality attributes.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody (DAR) is a critical parameter that affects the ADC's efficacy and safety.[11]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR and the distribution of different drug-loaded species.[12] The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules, allowing for the separation of species with different DARs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide an accurate measurement of the mass of the different species, from which the DAR can be calculated.[6][13][14]

| Parameter | Method | Typical Result |

| Average DAR | HIC-UV, LC-MS | 3.5 - 4.5 |

| DAR Distribution | HIC-UV, LC-MS | Distribution of DAR0, DAR2, DAR4, DAR6, DAR8 species |

Purity and Aggregation

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

-

SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the drug-linker and to assess the integrity of the antibody.[15]

| Parameter | Method | Acceptance Criteria |

| Monomer Purity | SEC-HPLC | >95% |

| Aggregates | SEC-HPLC | <5% |

| Fragmentation | SDS-PAGE | No significant fragmentation compared to the naked antibody |

In Vitro Cytotoxicity

The biological activity of the ADC should be evaluated using an in vitro cell-based cytotoxicity assay.

-

MTT or similar cell viability assays: These assays are used to determine the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines.[16]

| Cell Line | IC50 (ADC) | IC50 (Free MMAE) |

| Antigen-Positive | Expected in the nM range | Expected in the pM range |

| Antigen-Negative | Significantly higher than on antigen-positive cells | Expected in the pM range |

Signaling Pathway and Experimental Workflow

Mechanism of Action of MMAE-based ADCs

The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker with an MMAE payload.

Experimental Workflow for ADC Conjugation

The following diagram outlines the key steps in the experimental workflow for the conjugation of Asn-Pro-Val-PABC-MMAE to a monoclonal antibody.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. cellmosaic.com [cellmosaic.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. hpst.cz [hpst.cz]

- 12. lcms.cz [lcms.cz]

- 13. sciex.com [sciex.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Characterization of an Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. This application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of an ADC utilizing a specific drug-linker construct: Asn-Pro-Val-PABC-MMAE.

The drug-linker is a critical component of the ADC, designed to be stable in systemic circulation and to release the cytotoxic payload, Monomethyl Auristatin E (MMAE), upon internalization into target cancer cells. The linker in this case consists of:

-

An Asn-Pro-Val tripeptide sequence, which can act as a substrate for specific proteases within the tumor microenvironment or inside the cancer cell.

-

A p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload after enzymatic cleavage of the peptide linker.[1][]

-

The potent antimitotic agent, MMAE , which induces cell death by inhibiting tubulin polymerization.[3][4]

This document outlines the complete workflow, from the synthesis of the drug-linker to the final characterization of the ADC, providing detailed experimental protocols, structured data presentation, and visualizations of the key processes to guide researchers in this field.

I. Synthesis of the Drug-Linker: Maleimide-Asn-Pro-Val-PABC-MMAE

The synthesis of the drug-linker is a multi-step process involving solid-phase peptide synthesis (SPPS) of the tripeptide, followed by solution-phase coupling with the PABC spacer and MMAE, and finally activation with a maleimide (B117702) group for antibody conjugation.

Experimental Protocol: Drug-Linker Synthesis

Step 1.1: Solid-Phase Synthesis of Asn(Trt)-Pro-Val-OH

This protocol describes the synthesis of the core tripeptide using a rink amide resin and Fmoc-based chemistry.

-

Resin Preparation: Swell rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Proline): Dissolve Fmoc-Pro-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Asparagine): Dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Asn(Trt)-Pro-Val-OH.

Step 1.2: Coupling of Asn(Trt)-Pro-Val-OH with PABC-MMAE

-

Activation of PABC: Prepare Fmoc-PABC-PNP by reacting Fmoc-PABC-OH with p-nitrophenyl chloroformate.

-

Coupling to MMAE: React Fmoc-PABC-PNP with MMAE in the presence of a base like DIPEA in DMF. Purify the product, Fmoc-PABC-MMAE, by HPLC.

-

Fmoc Deprotection: Remove the Fmoc group from Fmoc-PABC-MMAE using 20% piperidine in DMF to yield H₂N-PABC-MMAE.

-

Peptide Coupling: Dissolve Asn(Trt)-Pro-Val-OH (1.2 eq.) and H₂N-PABC-MMAE (1.0 eq.) in anhydrous DMF. Add coupling reagents such as HATU (1.2 eq.) and DIPEA (2.5 eq.). Stir the reaction at room temperature and monitor its progress by HPLC.

-

Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Asn(Trt)-Pro-Val-PABC-MMAE.

Step 1.3: Deprotection and Maleimide Activation

-

Trityl Deprotection: Remove the Trityl (Trt) protecting group from the asparagine residue using a mild acid treatment (e.g., dilute TFA in DCM).

-

Maleimide Functionalization: Activate maleimidocaproic acid (MC) by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC or EDC) to form an NHS ester (MC-NHS).

-

Final Coupling: React the deprotected Asn-Pro-Val-PABC-MMAE with MC-NHS ester in DMF with DIPEA.

-

Final Purification: Purify the final product, MC-Asn-Pro-Val-PABC-MMAE, by preparative HPLC and confirm its identity by mass spectrometry.

Caption: Workflow for the synthesis of the MC-Asn-Pro-Val-PABC-MMAE drug-linker.

II. Antibody-Drug Conjugate (ADC) Synthesis

This section describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker. This process is commonly referred to as cysteine-based conjugation.

Experimental Protocol: ADC Synthesis

Step 2.1: Antibody Reduction

-

Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5).

-

Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of TCEP should be optimized to achieve the desired number of free thiols per antibody. A typical starting point is 2.5 equivalents of TCEP per antibody.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Purification: Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.

Step 2.2: Conjugation Reaction

-

Drug-Linker Preparation: Dissolve the MC-Asn-Pro-Val-PABC-MMAE in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available free thiols.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to protect any light-sensitive components.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 2.3: ADC Purification

-

Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or TFF.

-

Buffer Exchange: Exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

-

Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.

-

Storage: Store the ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Caption: Experimental workflow for the synthesis of the ADC.

III. ADC Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy. Key quality attributes to be assessed include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.

Experimental Protocol: ADC Characterization

Step 3.1: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that can significantly impact the ADC's efficacy and pharmacokinetic properties.

-

Method 1: Hydrophobic Interaction Chromatography (HIC)

-

Instrumentation: A HPLC system equipped with a HIC column.

-

Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

-

Mobile Phase B: A low salt buffer (e.g., sodium phosphate buffer).

-

Gradient: Run a decreasing salt gradient to elute the ADC species.

-

Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.[5][]

-

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: The ADC sample is typically deglycosylated using PNGase F to simplify the mass spectrum.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

-

Analysis: The deconvoluted mass spectrum will show peaks corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of these species.[7]

-

Step 3.2: Purity and Aggregation Analysis

-

Method: Size-Exclusion Chromatography (SEC)

-

Instrumentation: A HPLC system with a SEC column.

-

Mobile Phase: An isocratic mobile phase, typically a physiological buffer like PBS.

-

Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks for aggregates or fragments. The percentage of the monomeric peak represents the purity of the ADC.

-

Step 3.3: In Vitro Cell Cytotoxicity Assay

-

Cell Culture: Plate target cancer cells (antigen-positive) and non-target cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition. A potent ADC should show high cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells.

IV. Data Presentation

Quantitative data from the ADC synthesis and characterization should be summarized in a clear and structured format for easy comparison and analysis.

Table 1: Summary of ADC Synthesis and Characterization

| Parameter | Method | Result | Acceptance Criteria |

| Synthesis | |||

| Antibody Concentration | A280 | 10.5 mg/mL | 9.5 - 10.5 mg/mL |

| Drug-Linker Purity | RP-HPLC | >98% | >95% |

| Characterization | |||

| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |

| LC-MS | 3.9 | 3.5 - 4.5 | |

| Purity (Monomer) | SEC-HPLC | 98.5% | >95% |

| Aggregates | SEC-HPLC | 1.2% | <5% |

| Free Drug-Linker | RP-HPLC | <0.1% | <1% |

| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |

| In Vitro Potency | |||

| IC50 (Target Cells) | Cell Viability Assay | 1.5 nM | Report Value |

| IC50 (Non-Target Cells) | Cell Viability Assay | >1000 nM | Report Value |

V. Mechanism of Action

The synthesized ADC exerts its cytotoxic effect through a targeted mechanism.

Caption: Schematic of the ADC's mechanism of action.

Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing various proteases.[8] Inside the lysosome, enzymes cleave the Asn-Pro-Val peptide linker.[] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm.[1] The free MMAE can then bind to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

References

- 1. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 7. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]

- 8. iphasebiosci.com [iphasebiosci.com]

Application Notes and Protocols for the Analytical Characterization of Asn-Pro-Val-PABC-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The ADC described herein utilizes a monoclonal antibody conjugated to the potent antimitotic agent, monomethyl auristatin E (MMAE), via a linker system. This linker consists of a p-aminobenzylcarbamate (PABC) self-immolative spacer, and a peptide sequence, Asparagine-Proline-Valine (Asn-Pro-Val), designed for enzymatic cleavage within the target cell.

Comprehensive analytical characterization is critical to ensure the safety, efficacy, and quality of ADCs. This document provides detailed application notes and protocols for the key analytical methods used to characterize Asn-Pro-Val-PABC-MMAE ADCs, focusing on the determination of critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, unconjugated antibody content, and impurity profiles.

Core Analytical Methods

A multi-faceted analytical approach is required to fully characterize the heterogeneity of ADCs. The primary techniques employed for Asn-Pro-Val-PABC-MMAE ADCs are:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity. It is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that provides orthogonal data for DAR determination. It is particularly useful for analyzing the individual light and heavy chains of the ADC after reduction.

-

Mass Spectrometry (MS): A powerful technique for confirming the identity of ADC species and determining their molecular weights. It can be used in both native and denaturing modes to provide complementary information.

Data Presentation: Summary of Key Analytical Parameters

The following tables summarize typical quantitative data and parameters for the analytical characterization of Asn-Pro-Val-PABC-MMAE ADCs.

Table 1: Hydrophobic Interaction Chromatography (HIC-HPLC) Parameters

| Parameter | Value |

| Column | Butyl-NPR, 4.6 x 35 mm, 2.5 µm |

| Mobile Phase A | 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |

| Gradient | 0-100% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 280 nm and 248 nm |

| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |

Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Parameters (Reduced ADC)

| Parameter | Value |

| Column | PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-60% B over 30 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 80°C |

| Detection | UV at 280 nm and 248 nm |

| Sample Preparation | Reduce ADC with 10 mM DTT at 37°C for 30 min |

Table 3: Mass Spectrometry (MS) Parameters (Native Intact ADC)

| Parameter | Value |

| Instrument | Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Drying Gas Temperature | 350°C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psig |

| Fragmentor Voltage | 350 V |

| Mass Range | m/z 1000-5000 |

| Data Analysis | Deconvolution to obtain zero-charge mass |

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol describes the determination of the average DAR and drug load distribution of an intact Asn-Pro-Val-PABC-MMAE ADC using HIC-HPLC.

Materials:

-

Asn-Pro-Val-PABC-MMAE ADC sample

-

HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Potassium Phosphate, pH 7.0, 20% Isopropanol

-

HPLC system with UV detector

Procedure:

-

System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL with Mobile Phase A.

-